molecular formula C13H11BrN4 B11086880 N'-[(E)-(2-bromophenyl)methylidene]pyridine-2-carboximidohydrazide

N'-[(E)-(2-bromophenyl)methylidene]pyridine-2-carboximidohydrazide

Cat. No.: B11086880
M. Wt: 303.16 g/mol
InChI Key: INAFSABRTRBJQC-RQZCQDPDSA-N
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Description

N’-[(E)-(2-bromophenyl)methylidene]pyridine-2-carboximidohydrazide is a chemical compound characterized by the presence of a bromophenyl group and a pyridine carboximidohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-bromophenyl)methylidene]pyridine-2-carboximidohydrazide typically involves the condensation reaction between 2-bromobenzaldehyde and pyridine-2-carboximidohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the imine bond, resulting in the desired product.

Industrial Production Methods

While specific industrial production methods for N’-[(E)-(2-bromophenyl)methylidene]pyridine-2-carboximidohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : N’-[(E)-(2-bromophenyl)methylidene]pyridine-2-carboximidohydrazide can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of corresponding oxides or other oxidized derivatives.

  • Reduction: : Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride. These reactions can convert the imine group to an amine, resulting in the formation of N’-[(2-bromophenyl)methyl]pyridine-2-carboximidohydrazide.

  • Substitution: : The bromophenyl group in the compound can undergo nucleophilic substitution reactions. Common reagents for these reactions include nucleophiles like amines, thiols, or alkoxides, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Amines, thiols, alkoxides; reactions often conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Major Products

    Oxidation: Oxidized derivatives such as N’-[(E)-(2-bromophenyl)methylidene]pyridine-2-carboximidohydrazide oxides.

    Reduction: Reduced amine derivatives like N’-[(2-bromophenyl)methyl]pyridine-2-carboximidohydrazide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N’-[(E)-(2-bromophenyl)methylidene]pyridine-2-carboximidohydrazide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structure suggests it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, N’-[(E)-(2-bromophenyl)methylidene]pyridine-2-carboximidohydrazide could be explored for its potential therapeutic properties. Compounds with similar structures have been studied for their antimicrobial, anticancer, and anti-inflammatory activities.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of functional materials.

Mechanism of Action

The mechanism of action of N’-[(E)-(2-bromophenyl)methylidene]pyridine-2-carboximidohydrazide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The bromophenyl group could facilitate binding to hydrophobic pockets, while the pyridine carboximidohydrazide moiety might form hydrogen bonds or coordinate with metal ions.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,3-dichlorophenyl)methylidene]pyridine-2-carboximidohydrazide
  • N’-[(E)-(3,4-dichlorophenyl)methylidene]pyridine-2-carboximidohydrazide
  • N’-[(E)-(2,4-dihydroxyphenyl)methylidene]pyridine-2-carboximidohydrazide

Uniqueness

N’-[(E)-(2-bromophenyl)methylidene]pyridine-2-carboximidohydrazide is unique due to the presence of the bromophenyl group, which imparts distinct reactivity and potential biological activity. Compared to its dichlorophenyl or dihydroxyphenyl analogs, the bromine atom may enhance its ability to participate in halogen bonding, influencing its interaction with biological targets and its overall chemical behavior.

This detailed overview provides a comprehensive understanding of N’-[(E)-(2-bromophenyl)methylidene]pyridine-2-carboximidohydrazide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C13H11BrN4

Molecular Weight

303.16 g/mol

IUPAC Name

N'-[(E)-(2-bromophenyl)methylideneamino]pyridine-2-carboximidamide

InChI

InChI=1S/C13H11BrN4/c14-11-6-2-1-5-10(11)9-17-18-13(15)12-7-3-4-8-16-12/h1-9H,(H2,15,18)/b17-9+

InChI Key

INAFSABRTRBJQC-RQZCQDPDSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/N=C(/C2=CC=CC=N2)\N)Br

Canonical SMILES

C1=CC=C(C(=C1)C=NN=C(C2=CC=CC=N2)N)Br

Origin of Product

United States

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